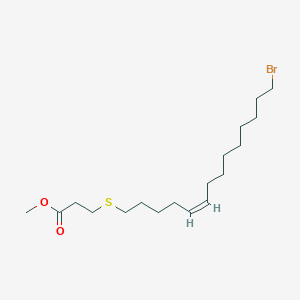
(Z)-Methyl 3-((14-bromotetradec-5-en-1-yl)thio)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Methyl 3-((14-bromotetradec-5-en-1-yl)thio)propanoate is an organic compound that features a brominated alkene chain attached to a thioester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl 3-((14-bromotetradec-5-en-1-yl)thio)propanoate typically involves the reaction of a brominated alkene with a thioester precursor. One common method involves the use of methyl 3-mercaptopropanoate and 14-bromotetradec-5-ene. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to around 75°C for 15 minutes to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(Z)-Methyl 3-((14-bromotetradec-5-en-1-yl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The brominated alkene can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, (Z)-Methyl 3-((14-bromotetradec-5-en-1-yl)thio)propanoate can be used as a building block for the synthesis of more complex molecules. Its brominated alkene and thioester functionalities make it a versatile intermediate for various synthetic transformations.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its unique structure could be exploited for the development of drugs targeting specific biological pathways or molecular targets.
Industry
In the materials science field, this compound can be used in the synthesis of polymers or other advanced materials with specific properties. Its brominated alkene group can participate in polymerization reactions, leading to materials with unique mechanical or chemical properties.
作用機序
The mechanism of action of (Z)-Methyl 3-((14-bromotetradec-5-en-1-yl)thio)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioester group can undergo hydrolysis, releasing the corresponding thiol, which can further participate in biochemical reactions. The brominated alkene group can also undergo various transformations, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
(Z)-Methyl 3-((14-chlorotetradec-5-en-1-yl)thio)propanoate: Similar structure but with a chlorine atom instead of bromine.
(Z)-Methyl 3-((14-iodotetradec-5-en-1-yl)thio)propanoate: Similar structure but with an iodine atom instead of bromine.
(Z)-Methyl 3-((14-fluorotetradec-5-en-1-yl)thio)propanoate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(Z)-Methyl 3-((14-bromotetradec-5-en-1-yl)thio)propanoate is unique due to the presence of the bromine atom, which can impart different reactivity and properties compared to its chlorine, iodine, or fluorine analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.
特性
分子式 |
C18H33BrO2S |
|---|---|
分子量 |
393.4 g/mol |
IUPAC名 |
methyl 3-[(Z)-14-bromotetradec-5-enyl]sulfanylpropanoate |
InChI |
InChI=1S/C18H33BrO2S/c1-21-18(20)14-17-22-16-13-11-9-7-5-3-2-4-6-8-10-12-15-19/h5,7H,2-4,6,8-17H2,1H3/b7-5- |
InChIキー |
WALHPDHZZJNPLC-ALCCZGGFSA-N |
異性体SMILES |
COC(=O)CCSCCCC/C=C\CCCCCCCCBr |
正規SMILES |
COC(=O)CCSCCCCC=CCCCCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




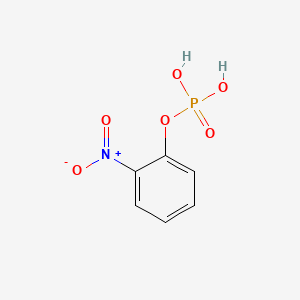
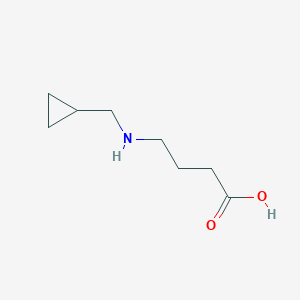
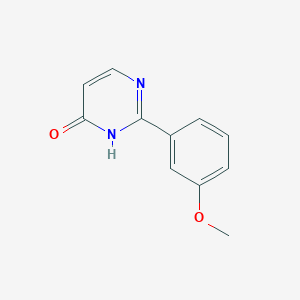
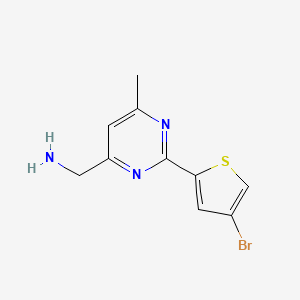
![tert-Butyl 8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13343913.png)
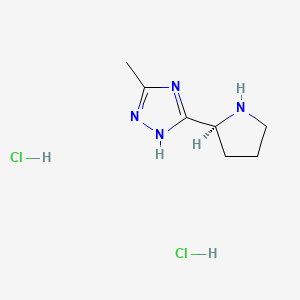

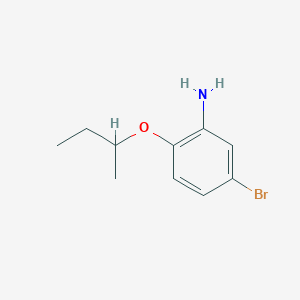
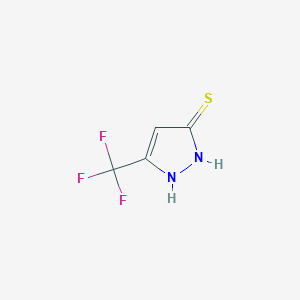

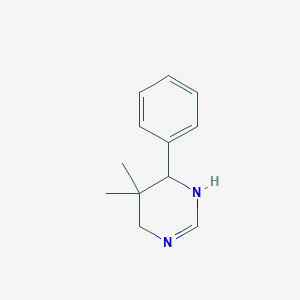
![4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13343967.png)
